3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid

Description

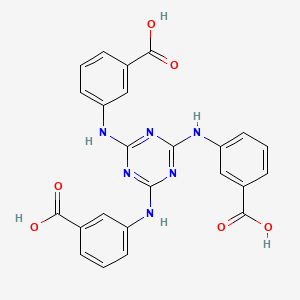

3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid (abbreviated as H3TATAB) is a tricarboxylic acid ligand featuring a central 1,3,5-triazine core linked to three benzoic acid groups via azanediyl bridges. This compound is widely used in metal-organic frameworks (MOFs) due to its three carboxylate groups, which enable robust coordination with metal ions . H3TATAB exhibits high thermal stability and porosity, making it suitable for applications in environmental remediation (e.g., fluoride and dye adsorption) and drug delivery systems .

Properties

IUPAC Name |

3-[[4,6-bis(3-carboxyanilino)-1,3,5-triazin-2-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O6/c31-19(32)13-4-1-7-16(10-13)25-22-28-23(26-17-8-2-5-14(11-17)20(33)34)30-24(29-22)27-18-9-3-6-15(12-18)21(35)36/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H3,25,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYGUPSTBTUWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from 1,3,5-triazine and benzoic acid derivatives. The process typically involves the formation of intermediate compounds through reactions such as nitration, reduction, and esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency.

Types of Reactions:

Oxidation: The carboxylic acid groups can undergo oxidation reactions to form corresponding carboxylate salts.

Reduction: Reduction reactions can be employed to modify the triazine ring or the attached functional groups.

Substitution: Substitution reactions can introduce different substituents onto the triazine ring or the carboxylic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylate salts.

Reduction: Reduced derivatives of the triazine ring or carboxylic acid groups.

Substitution: Substituted triazine derivatives or carboxylic acid derivatives.

Scientific Research Applications

Materials Science

This compound has been investigated for its potential use in the development of advanced materials due to its unique structural properties.

- Polymer Chemistry : It can serve as a building block for the synthesis of polymers with enhanced thermal stability and mechanical properties. The triazine moiety contributes to the rigidity and thermal resistance of the resultant materials.

- Nanocomposites : Studies have shown that incorporating triazine derivatives into nanocomposite structures can improve their electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage .

Medicinal Chemistry

The triazine scaffold is known for its biological activity, making this compound a candidate for pharmaceutical applications.

- Anticancer Activity : Research indicates that triazine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression is being explored .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several pathogens, indicating potential as a therapeutic agent in treating infections .

Analytical Chemistry

Due to its distinct chemical properties, this compound is useful in various analytical applications.

- Chromatographic Techniques : The compound can be utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC), aiding in the separation of enantiomers with high efficiency .

- Spectroscopic Applications : Its unique structure allows it to be used in UV-visible spectroscopy for detecting specific analytes in complex mixtures .

Case Study 1: Synthesis and Characterization of Triazine-based Polymers

A study focused on synthesizing triazine-based polymers using 3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were employed to evaluate their properties .

Case Study 2: Anticancer Activity Assessment

In vitro studies were conducted to assess the anticancer properties of the compound against breast cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations. Further investigations are ongoing to elucidate the mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Research Findings and Key Differences

- Electron-Deficient Nature : H3TATAB’s triazine core enhances Lewis acidity, improving interactions with metal ions (e.g., Ce³⁺ in Ce-H3TATAB-MOFs) compared to benzene-based ligands like H3BTC .

- Solubility and Stability: H3TATAB’s carboxyl groups enable aqueous MOF synthesis, whereas esterified derivatives (Compound B) are suited for non-polar environments .

- Biological vs. Environmental Use: Compound A’s phenolic groups favor biomedical applications, while H3TATAB’s MOFs excel in pollutant adsorption .

Biological Activity

3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid is a complex organic compound featuring a triazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of various biological pathways. This article explores the biological activity of this compound, summarizing recent findings and research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H18N6O3

- CAS Number : 1383425-68-0

This compound features a triazine ring connected to three benzoic acid moieties through azanediyl linkages. The presence of multiple functional groups suggests potential for diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has been evaluated for its effects on various cancer cell lines. A notable study demonstrated that derivatives of the triazine scaffold exhibited significant cytotoxicity against lung cancer cell lines (A549 and NCI-H1299), with IC50 values indicating effective inhibition of cell viability at concentrations around 25 μM .

Table 1: Cytotoxicity of Triazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9c | A549 | 25 |

| 9c | NCI-H1299 | 25 |

| 2 | MCF-7 | 1.25 |

| 2 | HeLa | 1.03 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : Treatment with the compound leads to an increase in intracellular ROS levels, which is associated with apoptosis in cancer cells .

- Mitochondrial Membrane Potential : Flow cytometry analyses have shown that the compound causes depolarization of the mitochondrial membrane potential, a hallmark of early apoptosis .

- Adenosine Receptor Modulation : The compound's interaction with adenosine receptors (ARs) has been studied extensively. Certain derivatives demonstrate high binding affinity to hA1 and hA3 ARs, suggesting a role in modulating tumor proliferation and survival .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- In Vitro Studies : A series of in vitro assays were conducted to assess the viability of various cancer cell lines treated with the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

- Molecular Docking Studies : Computational studies have predicted that the binding modes of triazine derivatives to adenosine receptors could be optimized for enhanced selectivity and potency against specific cancer types .

Q & A

Basic: What are the standard synthesis protocols for 3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid, and how can purity be validated?

Answer:

The compound is typically synthesized via nucleophilic substitution between cyanuric chloride and 3-aminobenzoic acid derivatives under controlled pH (8–10) and low-temperature conditions (0–5°C) to prevent over-substitution. Post-synthesis, recrystallization from DMF/water mixtures is recommended to remove unreacted precursors. Purity validation involves:

- HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water, gradient elution).

- FT-IR to confirm the presence of carboxyl (–COOH, ~1700 cm⁻¹) and triazine ring (C=N, ~1550 cm⁻¹) functional groups .

- Elemental analysis for C, H, N content (expected deviation <0.3%).

Advanced: How can researchers optimize the synthesis yield for applications in metal-organic frameworks (MOFs)?

Answer:

Yield optimization requires addressing steric hindrance from the three benzoic acid groups. Methodological strategies include:

- Solvent selection : Use DMF or DMAc to enhance solubility of intermediates.

- Catalysis : Introduce triethylamine (TEA) to deprotonate carboxyl groups, improving reactivity with metal nodes (e.g., Zr⁴⁺ or Fe³⁺).

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves crystallinity .

Validate structural integrity via PXRD and BET surface area analysis to confirm MOF porosity (>500 m²/g).

Basic: What spectroscopic techniques are essential for characterizing this triazine derivative?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carboxyl groups (δ ~12 ppm). For triazine, expect absence of protons directly attached to the ring.

- UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~270 nm) to assess conjugation integrity.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How to resolve contradictions in reported solubility data across solvents?

Answer:

Discrepancies arise from protonation states (pH-dependent) and solvent polarity. Systematic approaches:

- pH-solubility profiling : Measure solubility in buffers (pH 2–12) using UV-Vis quantification.

- Hansen solubility parameters : Compare experimental vs. theoretical values for solvents like DMSO, THF, and ethanol.

- Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions, which may falsely indicate insolubility .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (carboxylic acids may cause skin irritation).

- Ventilation : Use fume hoods due to potential dust formation.

- Storage : In airtight containers with desiccants (hygroscopic nature). Refer to SDS for spill management and first aid .

Advanced: How to design experiments probing its electron-transfer mechanisms in catalytic systems?

Answer:

- Electrochemical methods : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to identify redox peaks.

- EPR spectroscopy : Detect radical intermediates under catalytic conditions (e.g., Fenton-like reactions).

- DFT calculations : Model HOMO/LUMO gaps to predict reactivity with substrates like alkenes or alcohols .

Basic: What are its primary applications in supramolecular chemistry?

Answer:

- Coordination polymers : Acts as a tritopic linker for transition metals (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks.

- Host-guest systems : Utilizes carboxyl groups to bind amines or ammonium ions via hydrogen bonding .

Advanced: How to address low yields in cross-coupling reactions involving this triazine core?

Answer:

- Pd-catalyzed coupling : Optimize ligand systems (e.g., XPhos) and microwave conditions (120°C, 20 minutes).

- Protecting groups : Temporarily esterify carboxyl groups to reduce side reactions.

- In situ monitoring : Use Raman spectroscopy to track reaction progress and adjust stoichiometry .

Basic: What computational models predict its binding affinity in biological systems?

Answer:

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., carbonic anhydrase) using the carboxyl-triazine scaffold.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent effects (e.g., nitro vs. methyl groups) on binding energy .

Advanced: How to integrate this compound into hybrid materials for photocatalytic applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.